N-(3,4-dimethoxyphenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Description
N-(3,4-Dimethoxyphenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a triazolo[4,3-a]pyrazine derivative featuring a methoxy-substituted phenylacetamide moiety at position 2 and a 3-methoxyphenoxy group at position 8 of the heterocyclic core. This compound belongs to a class of nitrogen-rich heterocycles known for diverse pharmacological activities, including kinase inhibition and receptor modulation.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O6/c1-30-15-5-4-6-16(12-15)33-21-20-25-27(22(29)26(20)10-9-23-21)13-19(28)24-14-7-8-17(31-2)18(11-14)32-3/h4-12H,13H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDFQSNVMOXQPRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazolopyrazine core, followed by the introduction of the acetamide and phenyl groups. Common reagents used in these reactions include hydrazine derivatives, acyl chlorides, and phenol derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high-quality products suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural similarities with the target molecule, differing primarily in substituents on the triazolo[4,3-a]pyrazine core or the acetamide side chain.
N-(3-Isopropylphenyl)-2-{8-[4-(2-methylphenyl)-1-piperazinyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}acetamide
- Core Structure : Triazolo[4,3-a]pyrazine with a piperazinyl group at position 8 and an isopropylphenylacetamide at position 2.
- Key Differences: Position 8 substituent: Piperazinyl (basic, enhances water solubility) vs. 3-methoxyphenoxy (electron-rich, lipophilic). Acetamide side chain: 3-Isopropylphenyl (sterically bulky) vs. 3,4-dimethoxyphenyl (electron-donating, planar).
- Synthesis: Likely involves nucleophilic substitution at position 8 with piperazine derivatives, contrasting with the target compound’s phenoxy group introduction via etherification .
2-(4-(8-Amino-3-oxo-2-phenyl-2,3-dihydro-1,2,4-triazolo[4,3-a]pyrazin-6-yl)phenoxy)acetamide
- Core Structure: Triazolo[4,3-a]pyrazine with an amino group at position 8 and a phenyl group at position 2.
- Key Differences: Position 8 substituent: Amino (hydrogen-bond donor) vs. 3-methoxyphenoxy (hydrogen-bond acceptor). Position 6: Phenoxy-linked acetamide vs. direct methoxyphenyl substitution in the target.
- Synthesis : Prepared via coupling of 6-(4-hydroxyphenyl) derivatives with chloroacetamide, yielding 51% after recrystallization .
8-Amino-6-[4-(4-benzylpiperazin-1-yl)phenyl]-2-phenyl-1,2,4-triazolo[4,3-a]pyrazin-3(2H)-one
- Core Structure : Triazolo[4,3-a]pyrazine with benzylpiperazinyl and phenyl substituents.
- Key Differences: Position 8: Amino group vs. methoxyphenoxy. Position 6: Benzylpiperazinyl (enhances basicity) vs. unsubstituted phenyl in the target.
- Physicochemical Data : Melting point 244–246°C, characterized by distinct NMR signals for benzylpiperazinyl protons (δ 2.65–3.30 ppm) .
Data Tables
Table 2. Substituent Effects on Properties
Research Findings and Implications
- Synthetic Routes: The target compound’s 3-methoxyphenoxy group likely requires etherification under basic conditions, analogous to methods used for phenoxy-linked analogs in .
- Bioactivity Hypotheses: Methoxy groups may enhance membrane permeability compared to amino or piperazinyl substituents, but lack of bioactivity data for the target compound limits direct conclusions. Piperazinyl analogs () are predicted to exhibit stronger receptor binding due to basic nitrogen centers .
Biological Activity
N-(3,4-dimethoxyphenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide (CAS Number: 1251587-55-9) is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological evaluation, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound is characterized by a complex arrangement of functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H21N5O6 |
| Molecular Weight | 451.4 g/mol |
| CAS Number | 1251587-55-9 |
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate various organic chemistry techniques. While specific synthetic routes may vary in literature, they generally include the condensation of substituted phenols with triazole derivatives.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance:
- Antibacterial Effects : Compounds containing the triazole ring have demonstrated significant antibacterial activity against various strains of bacteria. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with essential metabolic pathways.
Anti-inflammatory Activity
Research indicates that derivatives of triazole compounds can exhibit anti-inflammatory properties. The presence of methoxy groups in the structure may enhance these effects by modulating inflammatory pathways.
Case Studies and Research Findings
- In Vitro Studies : A study published in PMC evaluated related compounds for their antimicrobial and anti-inflammatory activities. The results indicated that certain derivatives showed promising activity against both Gram-positive and Gram-negative bacteria .
- Molecular Docking Studies : In silico studies have been conducted to predict the binding affinity of this compound to various protein targets. These studies suggest that the compound could interact effectively with proteins involved in bacterial resistance mechanisms .
Q & A
Q. What are the critical steps and conditions for optimizing the synthesis of triazolo-pyrazine-acetamide derivatives?
The synthesis typically involves multi-step reactions:
- Core Formation : Condensation of triazole and pyrazine precursors under controlled temperatures (e.g., 10–25°C) to avoid side reactions .
- Substituent Introduction : Nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups) using catalysts like Pd(PPh₃)₄ .
- Acetamide Linkage : Amide bond formation via activated esters (e.g., EDC/HOBt) in anhydrous solvents like DMF .
Key Conditions : - Temperature control (10–80°C, depending on step).
- Inert atmosphere (N₂/Ar) for moisture-sensitive reactions.
- Purification via column chromatography (silica gel, eluents: EtOAc/hexane) or recrystallization .
Q. How is structural characterization performed for this class of compounds?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent integration and regiochemistry (e.g., distinguishing triazole N1 vs. N2 substitution) .
- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry in crystalline derivatives .
Example : Aromatic proton signals in ¹H NMR (δ 6.8–8.2 ppm) and carbonyl peaks in ¹³C NMR (δ 165–175 ppm) are critical markers .
Q. What in vitro assays are used to evaluate biological activity?
- Enzyme Inhibition : Kinase or protease assays (e.g., fluorescence-based ADP-Glo™ kinase assays) to measure IC₅₀ values .
- Cell Viability : MTT/WST-1 assays in cancer cell lines (e.g., HepG2, MCF-7) to assess antiproliferative effects .
- Binding Affinity : Surface plasmon resonance (SPR) or ITC for target receptor interactions .
Table 1 : Representative Bioactivity Data from Analogues
| Assay Type | Target | Observed IC₅₀ (μM) | Reference |
|---|---|---|---|
| Kinase Inhibition | p38 MAPK | 0.12–1.8 | |
| Antiproliferative | HeLa | 2.5–10.2 |
Advanced Research Questions
Q. How can structural modifications enhance target selectivity and potency?
Q. How to resolve contradictions in spectral data during characterization?
- Ambiguous NMR Peaks : Use 2D techniques (HSQC, HMBC) to assign overlapping aromatic protons .
- Mass Spectral Fragmentation : Compare with computational predictions (e.g., MassFrontier software) to validate unexpected fragments .
- Crystallographic Discrepancies : Re-evaluate solvent of crystallization (e.g., used ethanol vs. DMSO in ) .
Q. What strategies address poor aqueous solubility during formulation?
- Prodrug Design : Introduce phosphate or PEG groups at acetamide or triazole positions .
- Nanoparticle Encapsulation : Use PLGA or liposomal carriers to enhance bioavailability .
- Co-solvent Systems : Test combinations of DMSO, cyclodextrins, or Tween-80 in preclinical models .
Q. How are structure-activity relationship (SAR) studies designed for triazolo-pyrazine derivatives?
- Library Synthesis : Prepare analogues with systematic variations (e.g., halogens, alkyl chains, heteroaryl groups) .
- Pharmacophore Mapping : Molecular docking (AutoDock Vina) to identify critical H-bond donors/acceptors .
Table 2 : Key SAR Findings from Analogues
| Modification | Effect on Activity | Reference |
|---|---|---|
| 3-Methoxy → 4-Fluoro | ↑ Kinase inhibition (2x) | |
| Pyrazine → Pyrimidine | ↓ Solubility, ↑ Toxicity |
Q. What protocols ensure compound stability during long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
